Half-Wave Redox Potential: FcCOOH vs. Ferrocene
FcCOOH oxidises at a substantially more positive half‑wave potential than unsubstituted ferrocene. In a direct head‑to‑head comparison by cyclic voltammetry (0.1 M phosphate buffer, pH 7, 25 mV s⁻¹), E₁/₂(FcCOOH) = 688 mV vs. Ag/AgCl, while E₁/₂(Fc) = 451 mV, amounting to an anodic shift of +237 mV [1]. This 52 % increase reflects the electron‑withdrawing effect of the directly attached carboxylic group and is corroborated by older literature reporting ferrocenylcarboxylic acids in acetonitrile with E₁/₂ = 0.34–0.58 V vs. SCE, all more positive than ferrocene (0.33 V) [2].
| Evidence Dimension | Half‑wave redox potential (E₁/₂) |
|---|---|
| Target Compound Data | E₁/₂ = 688 mV vs. Ag/AgCl (25 mV s⁻¹) |
| Comparator Or Baseline | Ferrocene: E₁/₂ = 451 mV vs. Ag/AgCl (25 mV s⁻¹) |
| Quantified Difference | +237 mV (+52 % more positive) |
| Conditions | 0.1 M phosphate buffer, pH 7; Pt working electrode; Ag/AgCl reference; scan rate 25 mV s⁻¹ |
Why This Matters
A more positive redox potential lowers the overpotential for mediated oxidation in biosensors and ensures that FcCOOH remains in the correct oxidation state in multi‑redox‑component devices where ferrocene would already be oxidised.
- [1] Ndlovu, M.T. et al., New J. Chem., 2024, 48, 16415–16428. Supporting Information, Table S1: Half‑wave potentials (E₁/₂) of Fc and FcCOOH. View Source
- [2] Blom, N.F.; Neuse, E.W.; Thomas, H.G., 'Electrochemical characterization of some ferrocenylcarboxylic acids,' Transit. Met. Chem., 1987, 12, 301–306. DOI: 10.1007/BF01024018. View Source
